6-Methyl-2-trifluoromethylpyrimidin-4-ol

Medicinal Chemistry Process Chemistry Building Block Synthesis

Procure 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1) for SAR-driven drug discovery. The 6-methyl group adds 0.3–0.5 LogP units vs. unsubstituted analogs, enabling fine-tuned CNS penetration. The 2-CF₃ ortho to ring nitrogen enhances metabolic stability and serves as a thymine bioisostere in antiviral polymerase inhibitor design. Five H-bond acceptors and predominant 4(3H)-one tautomer support kinase hinge-region recognition; zero rotatable bonds confer conformational rigidity. One-step synthesis from 2,2,2-trifluoroethanimidamide and methyl 3-oxobutanoate enables rapid analog library generation. ≥95% purity. Standard global shipping.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 2557-79-1
Cat. No. B1417160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-trifluoromethylpyrimidin-4-ol
CAS2557-79-1
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)
InChIKeyUCULFLJNPKTZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1): A Differentiated Trifluoromethylpyrimidine Building Block for Medicinal Chemistry and Agrochemical Development


6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1), also designated as 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one, is a heterocyclic building block comprising a pyrimidine core substituted with a methyl group at the 6-position and a trifluoromethyl group at the 2-position, existing in tautomeric equilibrium between the 4-ol and 4(3H)-one forms [1]. The compound exhibits a calculated LogP of 1.34 (XLogP3: 0.77-0.80) and topological polar surface area (TPSA) of 45.75 Ų, positioning it within favorable physicochemical space for small-molecule drug discovery . The strategic placement of the CF₃ substituent ortho to the ring nitrogen imparts distinct electronic and steric properties that differentiate this scaffold from alternative trifluoromethylpyrimidine regioisomers and substitution patterns, with commercial availability typically at ≥95% purity from multiple global vendors .

Why 6-Methyl-2-trifluoromethylpyrimidin-4-ol Cannot Be Interchanged with Common Trifluoromethylpyrimidine Analogs


In procurement for structure-activity relationship (SAR) campaigns, substituting 6-methyl-2-trifluoromethylpyrimidin-4-ol with other trifluoromethylpyrimidines—such as 2-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-80-1), 5-amino-6-(trifluoromethyl)pyrimidin-4-ol (CAS not specified), or 6-trifluoromethyl-pyrimidine-4-ol (CAS not specified)—introduces quantifiable alterations in lipophilicity, hydrogen-bonding capacity, steric occupancy, and synthetic accessibility that materially impact downstream biological and physicochemical outcomes . The presence and position of the 6-methyl substituent alters LogP by approximately 0.3–0.5 units relative to the unsubstituted analog and modifies the tautomeric equilibrium between pyrimidinol and pyrimidinone forms, which in turn affects solubility, metabolic stability, and target engagement profiles [1]. Generic substitution without consideration of these quantitative differences introduces uncontrolled experimental variables that can confound SAR interpretation and compromise lead optimization trajectories [2]. The evidence presented in Section 3 quantifies these differentiation points across multiple measurable dimensions.

Quantitative Differentiation Evidence for 6-Methyl-2-trifluoromethylpyrimidin-4-ol Relative to Structural Analogs


One-Step Modular Synthesis from Commercially Available Precursors Enables Rapid SAR Exploration

6-Methyl-2-trifluoromethylpyrimidin-4-ol is synthesized in a single step via condensation of 2,2,2-trifluoroethanimidamide with methyl 3-oxobutanoate (methyl acetoacetate) in the presence of sodium methoxide in methanol at ambient temperature, yielding the target scaffold without requiring sequential functionalization or protecting group strategies . In contrast, the preparation of 2-(trifluoromethyl)pyrimidin-4-ol lacking the 6-methyl group typically requires alternative precursors (e.g., trifluoroacetamidine with ethyl propiolate or malonaldehyde equivalents) that are less commercially accessible or necessitate multi-step sequences for further C6 elaboration . This convergent, one-pot synthetic route positions the 6-methyl-2-trifluoromethyl substitution pattern as a strategically efficient entry point for generating diverse analog libraries, reducing synthetic burden relative to scaffolds that require post-formation functionalization at the C6 position.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Quantified Lipophilicity (LogP) Enables Predictive Selection for CNS vs. Peripheral Target Programs

6-Methyl-2-trifluoromethylpyrimidin-4-ol exhibits a measured/calculated LogP of 1.34 (XLogP3: 0.77; consensus LogP: 1.5) [1]. This lipophilicity value places the compound within the optimal CNS drug-like range (LogP 1–3) for passive blood-brain barrier penetration while remaining below thresholds associated with elevated metabolic clearance or hERG liability [2]. By comparison, the unsubstituted analog 2-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-80-1) displays a lower LogP of approximately 0.8–1.0 (XLogP3: ~0.5), while 5-amino-6-(trifluoromethyl)pyrimidin-4-ol exhibits increased polarity due to the additional amino hydrogen-bond donor . The 6-methyl substitution on the target compound provides a quantifiable 0.3–0.5 LogP unit increase relative to the parent 2-trifluoromethylpyrimidin-4-ol scaffold, offering a calibrated lipophilicity enhancement that can be leveraged for fine-tuning CNS exposure or oral absorption without resorting to larger, more lipophilic substituents that risk promiscuous off-target binding.

Physicochemical Profiling ADME Prediction CNS Drug Design

Hydrogen-Bond Acceptor Count (5) vs. 2-(Trifluoromethyl)pyrimidin-4-ol (4) Alters Solubility and Target Recognition

6-Methyl-2-trifluoromethylpyrimidin-4-ol possesses five hydrogen-bond acceptor sites (calculated from the pyrimidine ring nitrogens, the carbonyl oxygen in the predominant 4(3H)-one tautomer, and the fluorine atoms of the CF₃ group) with one hydrogen-bond donor (the NH or OH group depending on tautomeric state) . In contrast, 2-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-80-1) contains four hydrogen-bond acceptors due to the absence of the additional electronic contribution from the 6-methyl group's inductive effect on the ring electronic distribution . This differential hydrogen-bond acceptor count, coupled with the topological polar surface area (TPSA) of 45.75 Ų for the target compound, quantitatively influences aqueous solubility predictions: the ESOL method estimates LogS = -1.73, corresponding to a solubility of 3.29 mg/mL (0.0185 mol/L), placing the compound in the 'soluble' classification . The 6-methyl substituent modulates both the tautomeric equilibrium (favoring the 4(3H)-one form) and the hydrogen-bond network capacity, which has implications for molecular recognition events including kinase hinge-binding motifs and base-pairing interactions in nucleic acid-targeting applications [1].

Molecular Recognition Solubility Prediction Hydrogen Bonding

Steric and Electronic Differentiation from 4-Trifluoromethyl and 5-Amino Analogs for Kinase Hinge-Binder Design

The 2-trifluoromethyl-6-methyl substitution pattern of the target compound creates a steric and electronic profile that is distinct from both 4-trifluoromethylpyrimidine analogs (where the CF₃ group occupies a different position relative to the ring nitrogens) and 5-amino-6-(trifluoromethyl)pyrimidin-4-ol scaffolds . In the context of kinase inhibitor design, trifluoromethylpyrimidines serve as bioisosteres for thymine and other nucleobases, with the CF₃ group mimicking the steric bulk and electronic properties of a methyl group while providing enhanced metabolic stability and altered hydrogen-bonding capacity . Specifically, 2-(trifluoromethyl)pyrimidin-4-ol has been characterized as a thymine bioisostere in antiviral drug design, where the hydroxyl group engages in hydrogen bonding with viral polymerase recognition motifs while the CF₃ substituent enhances lipophilicity for improved CNS penetration . The 6-methyl substitution on the target compound further differentiates the scaffold by: (1) introducing additional steric bulk at the position equivalent to the C5 methyl of thymine, (2) modulating the pKa of the adjacent ring nitrogen through inductive effects, and (3) restricting rotational freedom at the pyrimidine core (rotatable bond count = 0) . These features collectively influence kinase hinge-binding geometry and selectivity profiles relative to alternative trifluoromethylpyrimidine regioisomers.

Kinase Inhibitor Design Bioisosterism Structure-Activity Relationship

Tautomeric Equilibrium Favors 4(3H)-One Form, Impacting Hydrogen-Bonding Geometry and Solubility

6-Methyl-2-trifluoromethylpyrimidin-4-ol exists in tautomeric equilibrium between the 4-ol (hydroxypyrimidine) and 4(3H)-one (pyrimidinone) forms, with the latter predominating under physiological and ambient conditions as evidenced by IUPAC nomenclature assignments (4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one) and the observation of the carbonyl stretching frequency in IR spectra of related compounds . In contrast, 2-(trifluoromethyl)pyrimidin-4-ol exhibits a tautomeric distribution shifted toward the enol form due to the absence of the 6-methyl substituent, which alters the electronic environment of the ring and affects the relative stability of the keto-enol tautomers . The predominance of the pyrimidinone tautomer in the target compound confers measurable differences in: (1) hydrogen-bond donor/acceptor geometry (the NH of the 4(3H)-one form engages in different hydrogen-bonding patterns than the OH of the 4-ol form), (2) solid-state packing and melting behavior (melting point ranges from 125-128°C to 216-221°C reported across vendors, reflecting polymorphic or tautomeric variation), and (3) solubility in aqueous and organic media . The tautomeric preference for the 4(3H)-one form enhances the compound's capacity to mimic nucleobase structures (e.g., uracil, thymine) in nucleic acid recognition and enzyme inhibition contexts .

Tautomerism Physicochemical Stability Crystal Engineering

Prioritized Application Scenarios for 6-Methyl-2-trifluoromethylpyrimidin-4-ol Based on Quantified Differentiation Evidence


Scaffold for Kinase Hinge-Binding Fragment Libraries Requiring Calibrated Lipophilicity

The quantified LogP of 1.34 and TPSA of 45.75 Ų position 6-methyl-2-trifluoromethylpyrimidin-4-ol as an optimal starting scaffold for fragment-based kinase inhibitor discovery, particularly for targets where CNS penetration is desirable [1]. The 2-CF₃ group provides a metabolically stable bioisostere for methyl substituents while the 6-methyl group contributes a defined 0.3–0.5 LogP unit increase relative to the parent scaffold, enabling precise control over blood-brain barrier partitioning without exceeding lipophilicity thresholds associated with promiscuous off-target pharmacology [2]. The five hydrogen-bond acceptor sites and predominant 4(3H)-one tautomer facilitate hinge-region recognition while the zero rotatable bonds confer conformational rigidity favorable for entropic binding optimization .

Precursor for Antifungal and Antibacterial Pyrimidine Derivatives via Modular C4/C6 Elaboration

The one-step synthetic accessibility from 2,2,2-trifluoroethanimidamide and methyl 3-oxobutanoate enables efficient generation of diverse analog libraries for antifungal and antibacterial screening programs [1]. Published studies demonstrate that 6-trifluoromethyl-pyrimidine-4-ol scaffolds serve as versatile starting materials for thiazolidine-fused derivatives with quantifiable antibacterial activity (zone of inhibition measured against bacterial strains), and the 6-methyl-2-trifluoromethyl substitution pattern offers analogous synthetic utility with enhanced steric differentiation at the C6 position [3]. The CF₃ group's established role in antifungal drug design—as documented in medicinal chemistry campaigns targeting Candida and Aspergillus species—supports prioritization of this scaffold for mycology-focused lead generation .

Thymine Bioisostere in Antiviral Nucleoside/Nucleotide Analog Development

The 2-trifluoromethylpyrimidin-4-ol core is established as a thymine bioisostere in antiviral polymerase inhibitor design, with the hydroxyl (or carbonyl) group engaging in hydrogen-bonding interactions critical for viral enzyme recognition and the CF₃ substituent enhancing metabolic stability and lipophilicity . The 6-methyl substitution on the target compound provides additional steric mimicry of the C5 methyl group present in thymine, offering enhanced structural fidelity to the natural nucleobase template while preserving the advantageous physicochemical properties conferred by the CF₃ group . The calculated solubility of 3.29 mg/mL supports formulation development for both oral and parenteral administration routes in preclinical antiviral evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.